

Comparative Analysis of N-Fmoc-4-piperidinepropionic Acid and Alternatives via NMR Spectroscopy

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Compound of Interest

Compound Name: *N-Fmoc-4-piperidinepropionic acid*

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A definitive guide for researchers and drug development professionals on the characterization of **N-Fmoc-4-piperidinepropionic acid** and its structural analogues using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a workflow for spectroscopic assessment.

In the realm of peptide synthesis and drug discovery, the precise characterization of building blocks is paramount. **N-Fmoc-4-piperidinepropionic acid** is a key bifunctional molecule, incorporating a piperidine scaffold for structural diversity and an Fmoc-protected amine for solid-phase peptide synthesis. Its characterization, alongside that of similar compounds, is crucial for ensuring purity, confirming structure, and predicting reactivity. This guide offers a comparative overview of **N-Fmoc-4-piperidinepropionic acid** and two relevant alternatives, Fmoc-glycine and Fmoc-piperidine-4-carboxylic acid, utilizing ^1H and ^{13}C NMR spectroscopy.

Comparative NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **N-Fmoc-4-piperidinepropionic acid** and its alternatives. The data for **N-Fmoc-4-piperidinepropionic acid** and Fmoc-piperidine-4-carboxylic acid are predicted based on the analysis of their constituent chemical moieties, while the data for Fmoc-glycine is based on available experimental spectra.

Table 1: ^1H NMR Chemical Shift Comparison (in ppm)

Assignment	N-Fmoc-4-piperidinepropionic acid (Predicted)	Fmoc-glycine (Experimental)	Fmoc-piperidine-4-carboxylic acid (Predicted)
Fmoc-H (aromatic)	7.20 - 7.80	7.30 - 7.90	7.20 - 7.80
Fmoc-CH	~4.20	~4.25	~4.20
Fmoc-CH ₂	~4.40	~3.80	~4.40
Piperidine-H _α	~3.90 (axial), ~2.80 (equatorial)	-	~3.95 (axial), ~2.85 (equatorial)
Piperidine-H _β , H _γ	1.10 - 1.80	-	1.50 - 2.00
Piperidine-H (at C4)	~1.50	-	~2.40
Propionic acid-CH _{2α}	~2.30	-	-
Propionic acid-CH _{2β}	~1.60	-	-
Carboxylic acid-OH	>10.0 (broad)	>10.0 (broad)	>10.0 (broad)

Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)

Assignment	N-Fmoc-4-piperidinepropionic acid (Predicted)	Fmoc-glycine (Experimental)	Fmoc-piperidine-4-carboxylic acid (Predicted)
Fmoc-C (aromatic)	120 - 145	120 - 144	120 - 145
Fmoc-CH	~47	~47	~47
Fmoc-CH ₂ O	~67	~67	~67
Fmoc-C=O	~156	~157	~156
Piperidine-C α	~44	-	~43
Piperidine-C β	~31	-	~28
Piperidine-C γ	~35	-	~41
Propionic acid-C=O	~175	-	-
Propionic acid-C α	~34	-	-
Propionic acid-C β	~31	-	-
Glycine-C α	-	~44	-
Carboxylic acid-C=O	-	~171	~178

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate characterization and comparison.

1. Sample Preparation:

- Weigh 5-10 mg of the compound accurately.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be consistent for comparative studies.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

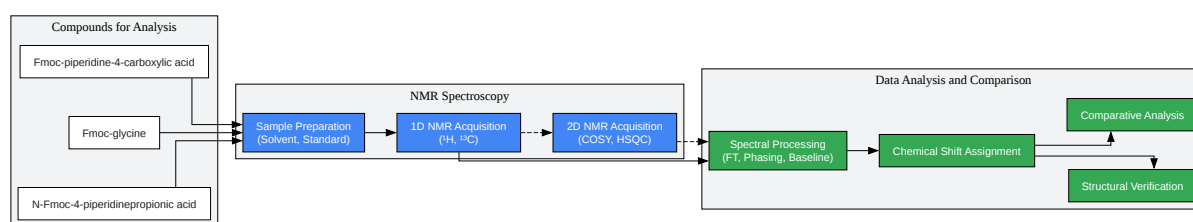
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- 2D NMR (Optional but Recommended):
 - For unambiguous assignment of protons and carbons, especially for the complex piperidine spin systems, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualization of the Comparative Workflow

The logical flow for the characterization and comparison of these molecules using NMR spectroscopy is depicted in the following diagram.



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Caption: Workflow for NMR-based characterization and comparison.

This comprehensive guide provides the necessary framework for researchers to effectively utilize NMR spectroscopy for the characterization of **N-Fmoc-4-piperidinepropionic acid** and its alternatives. By following the outlined protocols and utilizing the comparative data, scientists can ensure the quality and structural integrity of these vital building blocks in their research and development endeavors.

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